N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34. It is related to the class of organic compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringB(O)(O)c1ccc(cc1)N2S(=O)(=O)CCC2
. This representation provides a way to visualize the compound’s structure using simplified molecular-input line-entry system (SMILES) notation.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of oxazolidinone, a class to which N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide belongs, exhibit significant antibacterial properties. For instance, a study by Jang et al. (2004) synthesized a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with diverse N-substituents and found them to be potent against resistant Gram-positive strains such as Staphylococcus and Enterococcus (Jang et al., 2004).
Anticancer Potential
Functionalized amino acid derivatives related to oxazolidinone have been explored for their potential in cancer treatment. A study by Kumar et al. (2009) synthesized such derivatives and evaluated their cytotoxicity against human cancer cell lines, with some compounds showing promising results in ovarian and oral cancers (Kumar et al., 2009).
Antiallergic Properties
Oxazolidinone derivatives have also been investigated for their antiallergic effects. Georgiev et al. (1987) described the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, which exhibited potent antiallergic activity in animal models (Georgiev et al., 1987).
Applications in Organic Synthesis
Oxazolidinones are valuable in organic synthesis, offering pathways to complex molecular structures. For example, Liao et al. (2004) described a method for resolving cyclopropene carboxylic acids via diastereomeric N-acyloxazolidines, highlighting the versatility of oxazolidinones in stereoselective synthesis (Liao et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-13(10-2-3-10)14-11-4-6-12(7-5-11)15-8-1-9-19(15,17)18/h4-7,10H,1-3,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBYKZQLOMMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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